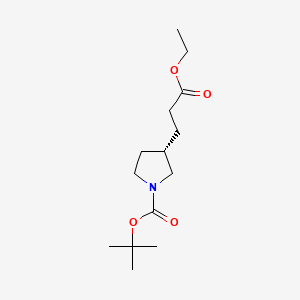
tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity and Properties
tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with the CAS number 2609743-87-3, is a pyrrolidine derivative characterized by its unique structure that includes a tert-butyl group and an ethoxy-oxo propyl side chain. The molecular formula is C14H25NO4, and it has a molecular weight of approximately 271.36 g/mol. This compound is noted for its high purity (97%) and is utilized in various scientific research applications, particularly in medicinal chemistry and biological studies .
The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes or receptors. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects. The compound's structure allows it to bind effectively to target sites, influencing enzyme activity and potentially impacting cellular processes .
Pharmacological Applications
Research indicates that this compound may have potential applications in drug development, particularly as a precursor in synthesizing pharmaceutical agents. Its role in enzyme mechanisms and protein-ligand interactions makes it valuable for studying biochemical pathways relevant to disease states .
Case Studies and Research Findings
- Inhibition Studies : In one study, the compound was evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. High concentrations of the compound demonstrated significant inhibition of T3SS activity, suggesting its potential as an antibacterial agent .
- Enzyme Interaction : Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, leading to altered metabolic rates in cell cultures .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Modulation | Influences enzyme activity related to metabolic pathways |
| Antibacterial Potential | Inhibits T3SS in pathogenic bacteria |
| Drug Development Precursor | Serves as an intermediate in synthesizing pharmaceutical compounds |
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents : Pyrrolidine derivatives are reacted with tert-butyl chloroformate and ethyl acetoacetate.
- Conditions : The reaction is conducted under basic conditions, often using triethylamine as a catalyst to promote the formation of the desired product .
Chemical Transformations
This compound can undergo various chemical reactions:
- Oxidation : Converts to oxo derivatives.
- Reduction : Produces alcohol derivatives.
- Substitution Reactions : Introduces different functional groups into the molecule.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
ZXVMQNJUAVEKFX-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















